![molecular formula C9H18ClNOSi B11883016 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one CAS No. 76128-63-7](/img/structure/B11883016.png)
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one is a chemical compound that belongs to the class of organosilicon compounds It features a seven-membered azepan-2-one ring with a chlorodimethylsilyl group attached to the methyl position
Méthodes De Préparation
The synthesis of 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one typically involves the reaction of azepan-2-one with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to yield silane derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Hydrolysis: The chlorodimethylsilyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of silanols and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield silylamine derivatives, while oxidation reactions can produce silanol compounds.
Applications De Recherche Scientifique
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of bioactive molecules and as a precursor for the synthesis of biologically active silanes and silanols.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes exploring their use as drug delivery agents and in the design of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including adhesives, sealants, and coatings. Its ability to form stable bonds with various substrates makes it useful in material science and engineering.
Mécanisme D'action
The mechanism by which 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one exerts its effects involves the interaction of the chlorodimethylsilyl group with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical bonds and structures. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one can be compared with other similar compounds, such as:
Chlorodimethylsilane: A simpler organosilicon compound with a similar chlorodimethylsilyl group but lacking the azepan-2-one ring.
Dimethylchlorosilane: Another related compound with two methyl groups attached to the silicon atom and a chlorine atom.
Silanols and Silanes: Compounds that result from the oxidation or reduction of chlorodimethylsilane derivatives.
The uniqueness of this compound lies in its combination of the azepan-2-one ring and the chlorodimethylsilyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
76128-63-7 |
|---|---|
Formule moléculaire |
C9H18ClNOSi |
Poids moléculaire |
219.78 g/mol |
Nom IUPAC |
1-[[chloro(dimethyl)silyl]methyl]azepan-2-one |
InChI |
InChI=1S/C9H18ClNOSi/c1-13(2,10)8-11-7-5-3-4-6-9(11)12/h3-8H2,1-2H3 |
Clé InChI |
DXADCXNSMQBBCA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1CCCCCC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


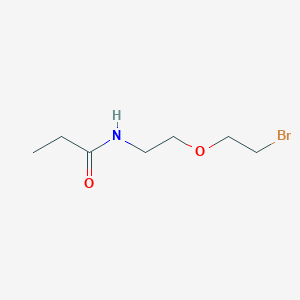
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
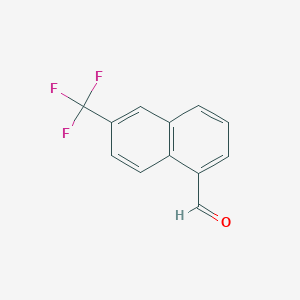
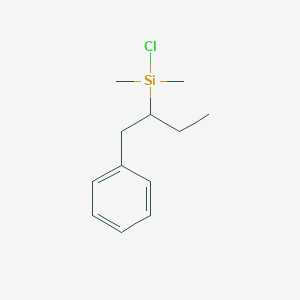
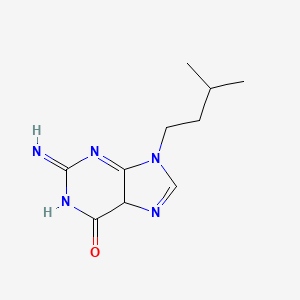


![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)

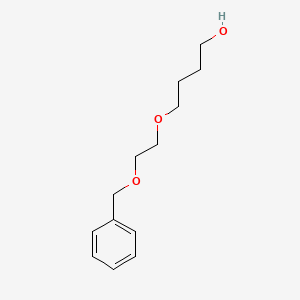
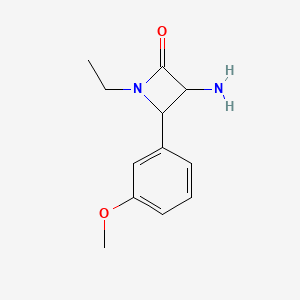
![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
